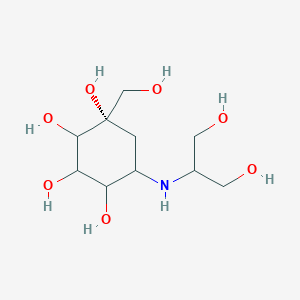
(1S)-5-(1,3-dihydroxypropan-2-ylamino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Voglibose is an alpha-glucosidase inhibitor used primarily for lowering postprandial blood glucose levels in individuals with diabetes mellitus . It was discovered by Takeda Pharmaceutical Company in 1981 and first launched in Japan in 1994 under the trade name BASEN . Voglibose works by delaying the absorption of glucose in the intestines, thereby preventing a sudden surge in blood glucose levels after meals .
Métodos De Preparación
Voglibose is synthesized through a series of chemical reactions involving valiolamine, a branched-chain aminocyclitol, or pseudo-amino sugar . The synthetic route typically involves the N-substitution of valiolamine with a glycerol-derived moiety . The compound is generally administered orally and is available in various formulations, including tablets .
Análisis De Reacciones Químicas
Voglibose undergoes several types of chemical reactions, including:
Oxidation: Voglibose can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced to its corresponding alcohols.
Substitution: Voglibose can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include sodium periodate for oxidation and reducing agents like sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Voglibose has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying alpha-glucosidase inhibition.
Medicine: It is primarily used in the treatment of type 2 diabetes mellitus to control postprandial blood glucose levels.
Industry: Voglibose is used in the pharmaceutical industry for the development of anti-diabetic medications.
Mecanismo De Acción
Voglibose exerts its effects by competitively inhibiting alpha-glucosidase enzymes in the brush border of the small intestines . These enzymes are responsible for breaking down complex carbohydrates into simple sugars, which are then absorbed into the bloodstream . By inhibiting these enzymes, voglibose slows down the digestion and absorption of carbohydrates, leading to a gradual release of glucose into the bloodstream and preventing a rapid increase in postprandial plasma glucose levels .
Comparación Con Compuestos Similares
Compared to these compounds, voglibose is considered to be more potent and better tolerated . While all three drugs work by inhibiting alpha-glucosidase enzymes, voglibose has shown a unique ability to enhance glucagon-like peptide-1 (GLP-1) secretion, which further aids in glucose metabolism .
Similar Compounds
Acarbose: Another alpha-glucosidase inhibitor used to manage postprandial blood glucose levels.
Voglibose stands out due to its additional benefits in enhancing GLP-1 secretion and its potential neuroprotective effects .
Propiedades
Fórmula molecular |
C10H21NO7 |
|---|---|
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
(1S)-5-(1,3-dihydroxypropan-2-ylamino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol |
InChI |
InChI=1S/C10H21NO7/c12-2-5(3-13)11-6-1-10(18,4-14)9(17)8(16)7(6)15/h5-9,11-18H,1-4H2/t6?,7?,8?,9?,10-/m0/s1 |
Clave InChI |
FZNCGRZWXLXZSZ-XZXVQBCNSA-N |
SMILES isomérico |
C1C(C(C(C([C@]1(CO)O)O)O)O)NC(CO)CO |
SMILES canónico |
C1C(C(C(C(C1(CO)O)O)O)O)NC(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene](/img/structure/B14785046.png)
![3-[18-(2-Carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid](/img/structure/B14785048.png)
![2-amino-N-[(3-bromophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14785056.png)
![phenyl N-[5-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]carbamate](/img/structure/B14785066.png)
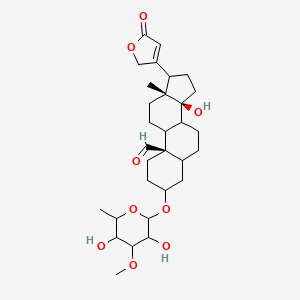
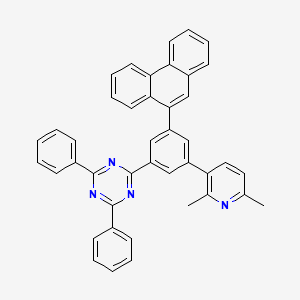
![rel-tert-Butyl (3a'S,6a'S)-5'-benzyl-3'-oxohexahydro-2'H-spiro[piperidine-4,1'-pyrrolo[3,4-c]pyrrole]-1-carboxylate](/img/structure/B14785079.png)
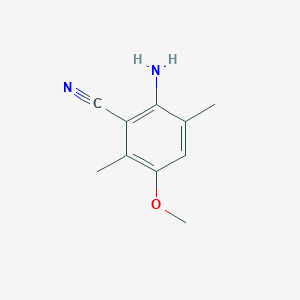
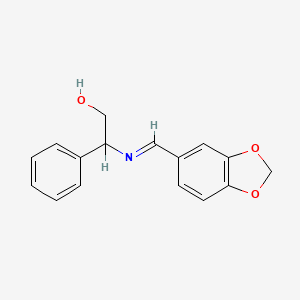
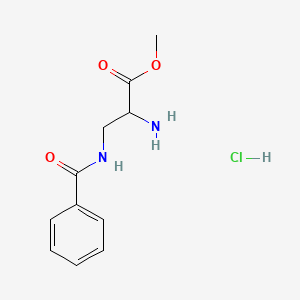
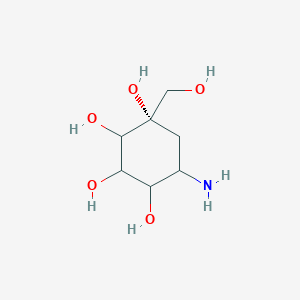
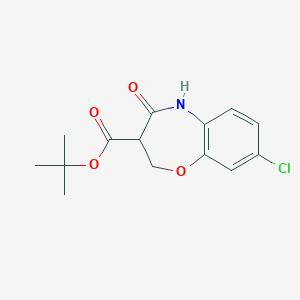
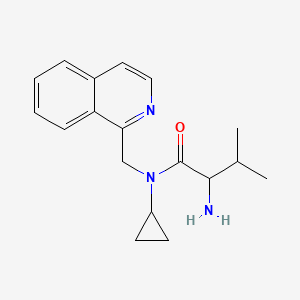
![2-(10-Chloro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B14785122.png)
